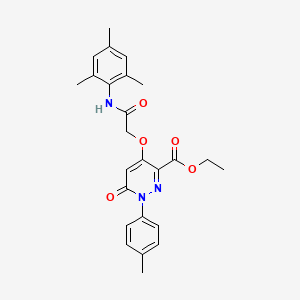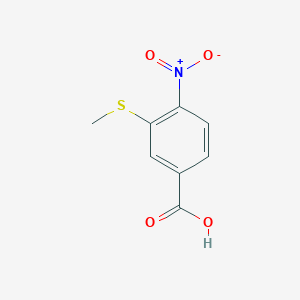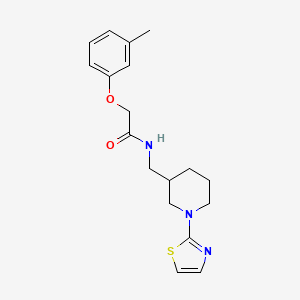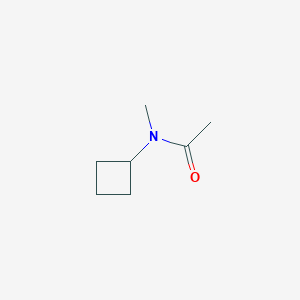![molecular formula C7H16Cl2F2N2 B2712249 Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2) CAS No. 1355355-65-5](/img/structure/B2712249.png)
Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)” is a chemical compound with the CAS Number 1911568-46-1 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)hydrazine . It is stored under nitrogen at a temperature of -20°C . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 . This indicates that the compound has a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, and a hydrazine group attached to the ring via a methyl group .Chemical Reactions Analysis
Hydrazine can react with a carbonyl to form a hydrazone, a reaction similar to that of imine formation . This could potentially be relevant to the compound , as it contains a hydrazine group .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Hydrazine derivatives have shown promising results in cancer research. A study demonstrated the synthesis of certain tropane-based compounds, including derivatives of hydrazine, which exhibited significant antitumor properties against human tumor cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), outperforming the standard reference drug, doxorubicin (Ismail et al., 2016). Another research highlighted the nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer MCF-7 cell lines, suggesting its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).
Fluorescent Probes and Detection
Hydrazine derivatives are utilized in the development of fluorescent probes for various applications. A study described the design of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples (Zhu et al., 2019). Another research proposed a next-generation fluorescent probe for hydrazine, demonstrating applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing (Jung et al., 2019).
Antibacterial and Antimicrobial Applications
Some hydrazine derivatives have been synthesized and evaluated for their antibacterial properties. A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity (Azab et al., 2013).
Corrosion Inhibition
Hydrazine derivatives are also researched for their application in corrosion inhibition. An experimental study demonstrated the effectiveness of new hydrazine carbodithioic acid derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions (Khaled, 2006).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation .
Eigenschaften
IUPAC Name |
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)3-1-6(2-4-7)5-11-10;;/h6,11H,1-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQRWDTYABCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNN)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)



![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)


